molecular formula C10H7ClF3NO3S B14050358 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14050358
Molekulargewicht: 313.68 g/mol
InChI-Schlüssel: JSXVBSOFXZNMLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-nitrophenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.

    1-Chloro-1-(2-nitro-6-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a trifluoromethylthio group, affecting its reactivity and applications.

Eigenschaften

Molekularformel

C10H7ClF3NO3S

Molekulargewicht

313.68 g/mol

IUPAC-Name

1-chloro-1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)8-6(15(17)18)3-2-4-7(8)19-10(12,13)14/h2-4,9H,1H3

InChI-Schlüssel

JSXVBSOFXZNMLU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.